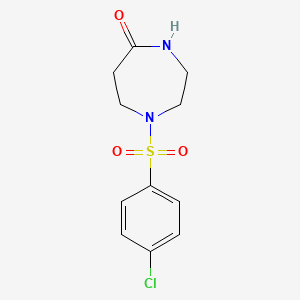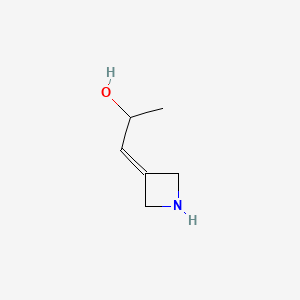
1-(Azetidin-3-ylidene)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-3-ylidene)propan-2-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-ylidene)propan-2-ol typically involves the use of azetidine derivatives. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods .
化学反应分析
Types of Reactions
1-(Azetidin-3-ylidene)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
1-(Azetidin-3-ylidene)propan-2-ol has several scientific research applications, including:
作用机制
The mechanism of action of 1-(Azetidin-3-ylidene)propan-2-ol involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis . The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions and leading to therapeutic effects .
相似化合物的比较
1-(Azetidin-3-ylidene)propan-2-ol can be compared with other similar compounds, such as:
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity and applications.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with different reactivity and biological activities.
Piperidine: A six-membered nitrogen-containing heterocycle with distinct properties and uses.
Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various chemical and pharmaceutical applications.
属性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC 名称 |
1-(azetidin-3-ylidene)propan-2-ol |
InChI |
InChI=1S/C6H11NO/c1-5(8)2-6-3-7-4-6/h2,5,7-8H,3-4H2,1H3 |
InChI 键 |
AAIZJSPEBPMDPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C1CNC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


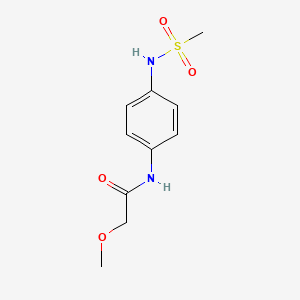
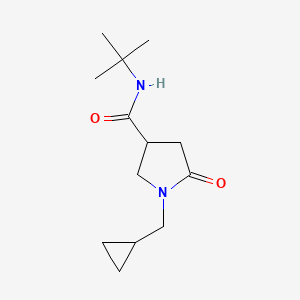
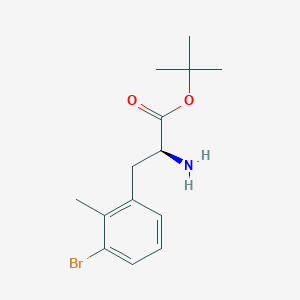
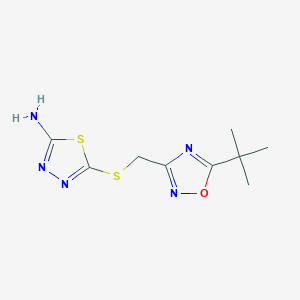
![N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14904635.png)

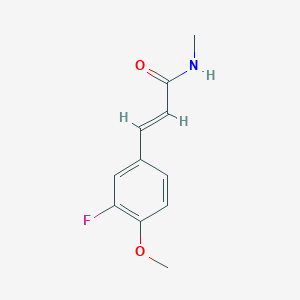
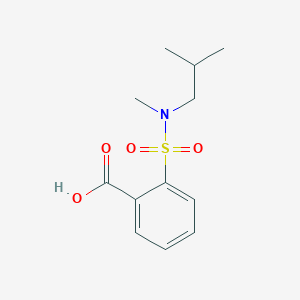
![tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate](/img/structure/B14904661.png)
![10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B14904666.png)
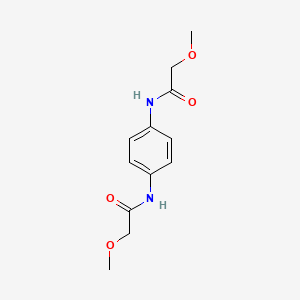
![ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)
![Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
